4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
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Overview
Description
4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Thiadiazole derivatives, which this compound is a part of, have been reported to interact strongly with various biological targets due to their mesoionic character .
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes and interact with biological targets . This interaction can lead to various changes in the cell, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, suggesting good absorption and distribution . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
It is known that thiadiazole derivatives display anticancer activities in various in vitro and in vivo models .
Action Environment
The physicochemical properties of thiadiazole derivatives, such as their ability to cross cellular membranes, suggest that they may be influenced by factors such as ph and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some thiadiazole derivatives have been found to have inhibitory effects on certain types of cells
Molecular Mechanism
It is known that thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway
Preparation Methods
The synthesis of 4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to obtain the target compound .
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide can be compared with other thiadiazole derivatives, such as:
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits anticancer properties but has different substituents on the thiadiazole ring, which may affect its biological activity.
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a triazole ring fused to the thiadiazole ring, which may enhance its antimicrobial activity.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-7-11(8-10-13)14(20)17-16-18-15(22-19-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWJFEOZAGUWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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